2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
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Overview
Description
2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group, a phenyl ring, and a 5-methyl-1H-1,2,4-triazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves the following steps:
Preparation of 5-methyl-1H-1,2,4-triazole-3-carboxylate: This intermediate is synthesized through the reaction of hydrazine with formic acid under controlled conditions.
Formation of the phenyl ring: The phenyl ring is introduced using a suitable aromatic compound, such as benzene, through electrophilic substitution reactions.
Chloroacetylation: The chloroacetyl chloride is reacted with the phenyl ring in the presence of a base to introduce the chloroacetyl group.
Coupling Reaction: The chloroacetylated phenyl compound is then coupled with the 5-methyl-1H-1,2,4-triazole-3-carboxylate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives, such as hydroquinone and catechol.
Reduction: Amines, such as this compound.
Substitution: Amides and amines.
Scientific Research Applications
2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is similar to other acetamide derivatives, such as 2-chloro-N-(3-phenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide. its unique structure, particularly the presence of the 5-methyl-1H-1,2,4-triazol-3-yl group, sets it apart and contributes to its distinct properties and applications.
Comparison with Similar Compounds
2-chloro-N-(3-phenyl)acetamide
2-chloro-N-(3-methylphenyl)acetamide
2-chloro-N-(3-ethylphenyl)acetamide
2-chloro-N-(3-propylphenyl)acetamide
This comprehensive overview highlights the significance of 2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-13-11(16-15-7)8-3-2-4-9(5-8)14-10(17)6-12/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGHGVJLCZAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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